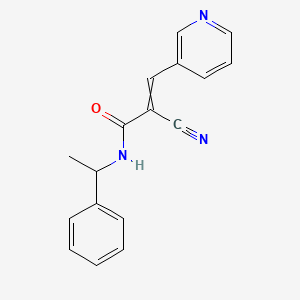

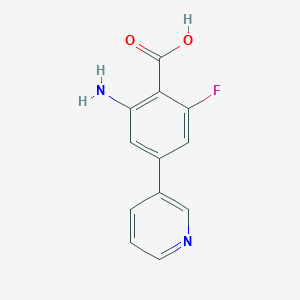

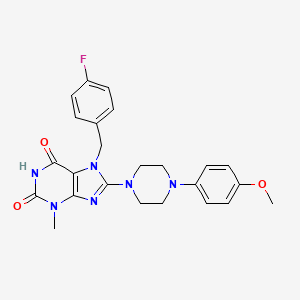

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a basic structure in many important biological compounds. It’s a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines and other compounds . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For example, the melting point, yield, and NMR data can provide insights into the physical and chemical properties of these compounds .

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated their utility in developing solid-state fluorescence emitters and colorimetric pH sensors. These compounds, due to their donor–π–acceptor structures, exhibit unique photophysical properties such as solid-state fluorescence and positive solvatochromism. Their ability to undergo reversible protonation at nitrogen atoms offers potential in creating novel colorimetric sensors for pH and logic gate applications (Han Yan et al., 2017).

Inhibition of the PI3K-AKT-mTOR Pathway

Research into non-nitrogen containing morpholine isosteres, including 4-(Pyrimidin-4-yl)morpholines, has identified them as privileged pharmacophores for the inhibition of PI3K and PIKKs. These compounds are significant for their role in the kinase hinge binding, indicating their potential in the development of selective dual inhibitors of mTORC1 and mTORC2, critical pathways in cancer and other diseases (H. Hobbs et al., 2019).

Synthesis of Tumor Necrosis Factor Alpha Inhibitors

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been explored for their roles in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their importance in medicinal chemistry for anti-inflammatory and potentially anticancer applications. A rapid and green synthetic method has been established for these compounds, highlighting their significance in pharmaceutical research (H. Lei et al., 2017).

Antimicrobial and Anticancer Activities

Pyrimidine-based ligands and their metal complexes have been synthesized and characterized, showing promising results in antimicrobial screening. These compounds, due to their complexation with metals like Ni(II), Co(II), Mn(II), and Zn(II), exhibit enhanced antimicrobial properties. Their potential as drug candidates is further supported by molecular docking studies, indicating their possible application in developing new antimicrobial and anticancer agents (Festus Chioma et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULARNDFQIGKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)

![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)

![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)